Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
Overview
Description
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is a chemical compound used as an intermediate in the synthesis of anti-thrombotic drugs .
Molecular Structure Analysis
The molecular structure of Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is characterized by a tetrahydrothieno[3,2-c]pyridine core with an ethyl carboxylate group attached . The InChI code is1S/C10H13NO2S/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8/h5,11H,2-4,6H2,1H3
.
Scientific Research Applications
- Scientific Field : Chemistry
- Application : These compounds are often used in chemical research and development .
- Methods of Application : The specific methods of application can vary greatly depending on the context of the research. They are typically used as reagents in chemical reactions .
- Results or Outcomes : The outcomes also depend on the specific research context. In general, these compounds can contribute to the synthesis of a wide variety of chemical structures .
-
- Application : These compounds are used in the synthesis of drugs like Clopidogrel and Prasugrel .
- Methods of Application : The compounds are used as intermediates in the synthesis of these drugs .
- Results or Outcomes : The resulting drugs, Clopidogrel and Prasugrel, are used as antiplatelet agents for the prevention of heart attacks .
-
- Application : Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is used as a reagent in organic synthesis .
- Methods of Application : The specific methods of application can vary greatly depending on the context of the research .
- Results or Outcomes : The outcomes also depend on the specific research context. In general, these compounds can contribute to the synthesis of a wide variety of chemical structures .
-
- Application : Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is used in the synthesis of various pharmaceutical compounds .
- Methods of Application : This compound is used as a reagent in organic synthesis .
- Results or Outcomes : The outcomes depend on the specific research context. In general, this compound can contribute to the synthesis of a wide variety of pharmaceutical structures .
-
- Application : Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is used as a building block in organic synthesis .
- Methods of Application : The specific methods of application can vary greatly depending on the context of the research .
- Results or Outcomes : The outcomes also depend on the specific research context. In general, these compounds can contribute to the synthesis of a wide variety of chemical structures .
properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9/h5,11H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYOOHYZCZJODO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670408 | |
Record name | Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | |
CAS RN |
1080026-94-3 | |
Record name | Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.